molecular formula C10H12N2O3 B14812353 (3-Cyclopropoxy-4-nitrophenyl)methanamine

(3-Cyclopropoxy-4-nitrophenyl)methanamine

Cat. No.: B14812353
M. Wt: 208.21 g/mol
InChI Key: OOMRNMZELSFSRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxy-4-nitrophenyl)methanamine typically involves the reaction of 3-cyclopropoxy-4-nitrobenzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the methanamine group. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxy-4-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

(3-Cyclopropoxy-4-nitrophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-4-nitrophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Cyclopropoxy-4-nitrophenyl)ethanamine
  • (3-Cyclopropoxy-4-nitrophenyl)propanamine
  • (3-Cyclopropoxy-4-nitrophenyl)butanamine

Uniqueness

(3-Cyclopropoxy-4-nitrophenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity, while the nitro group provides a site for further chemical modifications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(3-cyclopropyloxy-4-nitrophenyl)methanamine

InChI

InChI=1S/C10H12N2O3/c11-6-7-1-4-9(12(13)14)10(5-7)15-8-2-3-8/h1,4-5,8H,2-3,6,11H2

InChI Key

OOMRNMZELSFSRM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)CN)[N+](=O)[O-]

Origin of Product

United States

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